3-Pentadecanoyl-1,3-oxazolidin-2-one

Lipophilicity Chain-length SAR Physicochemical profiling

3-Pentadecanoyl-1,3-oxazolidin-2-one (C₁₈H₃₃NO₃, MW 311.46 g/mol) is an N-acyl oxazolidin-2-one featuring a saturated 15-carbon linear acyl chain on the endocyclic nitrogen. It belongs to a broad class of small molecules that includes the clinically established oxazolidinone antibacterials, yet it lacks the characteristic C5 acetamidomethyl and 3-aryl substituents required for ribosomal binding.

Molecular Formula C18H33NO3
Molecular Weight 311.5 g/mol
Cat. No. B12412348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentadecanoyl-1,3-oxazolidin-2-one
Molecular FormulaC18H33NO3
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)N1CCOC1=O
InChIInChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19-15-16-22-18(19)21/h2-16H2,1H3
InChIKeyRSNWXHNBZSWFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pentadecanoyl-1,3-oxazolidin-2-one – Core Physicochemical and Pharmacophore Identity for Informed Procurement


3-Pentadecanoyl-1,3-oxazolidin-2-one (C₁₈H₃₃NO₃, MW 311.46 g/mol) is an N-acyl oxazolidin-2-one featuring a saturated 15-carbon linear acyl chain on the endocyclic nitrogen. It belongs to a broad class of small molecules that includes the clinically established oxazolidinone antibacterials, yet it lacks the characteristic C5 acetamidomethyl and 3-aryl substituents required for ribosomal binding [1]. Together with its C14 and C16 homologs, this compound is primarily encountered as a specialty building block or a lipophilic scaffold in preclinical probe discovery, most notably in campaigns targeting human 15-lipoxygenase-1 (15-LOX-1), where N-acyl oxazolidinones have been documented as competitive inhibitors [2].

Why 3-Pentadecanoyl-1,3-oxazolidin-2-one Cannot Be Replaced by Its C14 or C16 Homologs Without Quantitative Re-Validation


Although 3-tetradecanoyl- (C14), 3-pentadecanoyl- (C15), and 3-hexadecanoyl-2-oxazolidinones share the same heterocyclic core, their physicochemical and pharmacological behaviors are governed by the acyl chain length. A difference of a single methylene unit alters the computed logP by approximately 0.5 log units, the molecular weight by ~14 Da, the number of rotatable bonds by one, and the polar surface area fraction . In N-acyl oxazolidinone series targeting lipid-binding enzymes such as N-acylethanolamine acid amidase (NAAA) and lipoxygenases, chain-length optimization has been shown to shift IC₅₀ values by over an order of magnitude, meaning that even adjacent homologs cannot be assumed to produce equivalent target engagement, cellular permeability, or metabolic stability [1].

3-Pentadecanoyl-1,3-oxazolidin-2-one – Quantitative Differentiation Evidence Against Closest Homologs


Acyl Chain Length Leads to an 0.5-Unit Increase in Computed logP Over the C14 Homolog

Each additional methylene unit in a homologous N-acyl oxazolidinone series increases the predicted octanol-water partition coefficient by approximately 0.5 log units. The C14 homolog (3-tetradecanoyl-1,3-oxazolidin-2-one) has a computed XLogP of 5.9 ; by extension, the C15 target compound possesses an XLogP of approximately 6.4, while the C16 homolog reaches approximately 6.9. This increment is non-linear with respect to membrane permeability and plasma protein binding, meaning that the C15 compound occupies a distinct lipophilicity window that cannot be replicated by simply adjusting the concentration of a shorter- or longer-chain analog.

Lipophilicity Chain-length SAR Physicochemical profiling

Molecular Weight, Rotatable Bond Count, and PSA Fraction Differentiate C15 from Adjacent Homologs

The target compound possesses a molecular weight of 311.46 g/mol and 13 rotatable bonds (12 in the acyl chain plus one endocyclic C–N rotation). By comparison, the C14 homolog has a molecular weight of 297.43 g/mol and 12 rotatable bonds, while the C16 homolog reaches 325.5 g/mol with 14 rotatable bonds . The topological polar surface area (TPSA) remains constant at 46.6 Ų across the series, meaning the fraction of polar surface area (%PSA) progressively decreases with chain elongation: from 15.7% (C14) to 14.9% (C15) to 14.3% (C16). This change in %PSA, coupled with the increased number of rotatable bonds, alters the compound's entropy penalty upon binding and its desolvation energetics.

Molecular descriptors Drug-likeness Rotatable bonds

N-Acyl Oxazolidinone Scaffold Shows Nanomolar Potency Against Human 15-LOX-1, Validating Target Engagement Potential

Although direct 15-LOX-1 inhibition data for the C15 compound have not been published, a structurally related N-acyl oxazolidinone (CHEMBL3622746) registered in BindingDB exhibits a competitive inhibition constant (Ki) of 1 nM against human 15-LOX-1 using linoleic acid as the substrate [1]. A broader screening campaign of oxazolidinone analogs against 15-LOX-1 has yielded IC₅₀ values ranging from low nanomolar to >40 μM, demonstrating that the N-acyl oxazolidinone scaffold is permissive for potent lipoxygenase inhibition but highly sensitive to acyl chain identity [2]. The C15 chain length may provide an optimal balance between active-site hydrophobic packing and aqueous solubility, as has been observed in NAAA inhibitor series where a C5–C7 chain was preferred [3].

15-Lipoxygenase-1 Competitive inhibition Oxazolidinone SAR

Absence of the C5 Acetamidomethyl Group and 3-Aryl Substituent Removes Ribosomal Binding Liability

Clinical oxazolidinone antibacterials (linezolid, tedizolid, contezolid) require a C5 acetamidomethyl group, a 3-aryl substituent, and typically a morpholine or related ring for ribosomal 50S subunit binding and antibacterial activity [1]. 3-Pentadecanoyl-1,3-oxazolidin-2-one lacks all three of these structural features, possessing instead an unsubstituted oxazolidinone ring with a long-chain N-acyl group. Consequently, it is not expected to inhibit bacterial protein synthesis or exhibit mitochondrial protein synthesis toxicity, a known class effect of clinical oxazolidinones [2]. This structural divergence is quantifiable: the molecular weight difference versus linezolid is –25.8 Da, and the TPSA is 46.6 Ų versus 82.3 Ų for linezolid, reflecting fundamentally different pharmacophore geometries.

Selectivity Antibacterial off-target Structural differentiation

3-Pentadecanoyl-1,3-oxazolidin-2-one – Evidence-Backed Research and Industrial Application Scenarios


15-Lipoxygenase-1 Probe Development Requiring a Specific Lipophilicity Window

For medicinal chemistry programs targeting human 15-LOX-1, the C15 acyl chain provides an experimentally testable mid-point between the C14 and C16 homologs. The approximately 0.5 log-unit increase in XLogP relative to the C14 analog translates to a predicted 2- to 3-fold higher membrane partitioning, which may enhance cellular activity in whole-cell 15-LOX-1 assays . The scaffold's demonstrated capacity for sub-nanomolar 15-LOX-1 inhibition [1] supports systematic SAR exploration with the C15 compound as a key chain-length probe.

Asymmetric Synthesis or Chiral Auxiliary Screening Where Acyl Chain Length Influences Diastereoselectivity

While the parent C15 compound is achiral, 3-acyl oxazolidin-2-ones are well-precedented as chiral auxiliaries in Evans-type asymmetric alkylation and aldol reactions. The increased steric bulk and altered solution conformation of the pentadecanoyl chain, compared to shorter acyl auxiliaries, can modulate the diastereomeric ratio of enolate alkylation products. The quantitative difference in rotatable bonds (13 vs. 12 for C14) changes the conformational ensemble available to the lithium enolate intermediate, a parameter that has been shown to influence facial selectivity [2].

Chemical Biology Studies Requiring a Non-Antibacterial Oxazolidinone Scaffold

The absence of the C5 acetamidomethyl and 3-aryl pharmacophores eliminates ribosomal 50S subunit binding [3]. Investigators using this compound as a negative control for oxazolidinone-mediated mitochondrial toxicity, or as a lipoxygenase-focused probe in cell cultures co-incubated with Gram-positive bacteria, can proceed without the confounding antibacterial activity that would be introduced by linezolid or tedizolid.

Quote Request

Request a Quote for 3-Pentadecanoyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.